2-Methoxy-3-(octadecylsulfanyl)propan-1-OL
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Overview
Description
2-Methoxy-3-(octadecylsulfanyl)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxy group, an octadecylsulfanyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(octadecylsulfanyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypropan-1-ol with octadecylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(octadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The methoxy and octadecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-(octadecylsulfanyl)propan-1-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(octadecylsulfanyl)propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(octadecyloxy)-1-propanol
- 2-Propanol, 1-methoxy-
Uniqueness
2-Methoxy-3-(octadecylsulfanyl)propan-1-OL is unique due to the presence of the octadecylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications where these properties are desired.
Properties
CAS No. |
83517-58-2 |
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Molecular Formula |
C22H46O2S |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
2-methoxy-3-octadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C22H46O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
ZJICKDPTXMNTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(CO)OC |
Origin of Product |
United States |
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